- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosidesNucleosides, 2005, 24(10-12), 1707-1727,
Cas no 917239-19-1 (Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester)

917239-19-1 structure
商品名:Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester
CAS番号:917239-19-1
MF:C18H17N5O7
メガワット:415.356883764267
CID:3032012
Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester 化学的及び物理的性質
名前と識別子
-
- 3'-叠氮基-3'-脱氧尿苷 2'-乙酸酯 5'-苯甲酸酯
- A855659
- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester;
- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-
- 2′-O-Acetyl-3′-Azido-5′-O-benzoyl-3′-deoxyuridine
- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester
-
- インチ: 1S/C18H17N5O7/c1-10(24)29-15-14(21-22-19)12(9-28-17(26)11-5-3-2-4-6-11)30-16(15)23-8-7-13(25)20-18(23)27/h2-8,12,14-16H,9H2,1H3,(H,20,25,27)/t12-,14-,15-,16-/m1/s1
- InChIKey: GFWRIVCUHRADRJ-DTZQCDIJSA-N
- ほほえんだ: O([C@@H]1[C@H](N=[N+]=[N-])[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C=CC(=O)NC1=O)C(=O)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 30
- 回転可能化学結合数: 8
- 複雑さ: 788
- トポロジー分子極性表面積: 126
- 疎水性パラメータ計算基準値(XlogP): 1.5
Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester 合成方法
Synthetic Routes 1
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Copper sulfate Solvents: Acetone ; rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 40 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
3.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C
3.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
4.1 Reagents: Formic acid Solvents: Water ; 50 °C
4.2 Reagents: Pyridine Solvents: Pyridine ; rt
5.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
5.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
5.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 40 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
3.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C
3.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
4.1 Reagents: Formic acid Solvents: Water ; 50 °C
4.2 Reagents: Pyridine Solvents: Pyridine ; rt
5.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
5.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
5.3 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Synthetic Routes 2
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
2.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C
2.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
3.1 Reagents: Formic acid Solvents: Water ; 50 °C
3.2 Reagents: Pyridine Solvents: Pyridine ; rt
4.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
4.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
4.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C
2.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
3.1 Reagents: Formic acid Solvents: Water ; 50 °C
3.2 Reagents: Pyridine Solvents: Pyridine ; rt
4.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
4.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
4.3 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosidesNucleosides, 2005, 24(10-12), 1707-1727,
Synthetic Routes 3
はんのうじょうけん
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
1.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosidesNucleosides, 2005, 24(10-12), 1707-1727,
Synthetic Routes 4
はんのうじょうけん
1.1 Reagents: Formic acid Solvents: Water ; 50 °C
1.2 Reagents: Pyridine Solvents: Pyridine ; rt
2.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
2.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Pyridine Solvents: Pyridine ; rt
2.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
2.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosidesNucleosides, 2005, 24(10-12), 1707-1727,
Synthetic Routes 5
はんのうじょうけん
1.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C
1.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
2.1 Reagents: Formic acid Solvents: Water ; 50 °C
2.2 Reagents: Pyridine Solvents: Pyridine ; rt
3.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
3.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
2.1 Reagents: Formic acid Solvents: Water ; 50 °C
2.2 Reagents: Pyridine Solvents: Pyridine ; rt
3.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
3.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosidesNucleosides, 2005, 24(10-12), 1707-1727,
Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Raw materials
- α-D-Ribofuranose, 3-azido-3-deoxy-1,2-O-(1-methylethylidene)-, 5-benzoate
- Uracil
- 5-Benzoyl-1,2-isopropylidene-alpha-D-xylofuranose
- D(+)-Xylose
- 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose
- Benzoyl chloride
- (3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Preparation Products
Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
5. Book reviews
917239-19-1 (Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester) 関連製品
- 1805584-09-1(5-(Difluoromethyl)-4-fluoro-3-hydroxypyridine-2-sulfonamide)
- 1427431-00-2(7-Fluoro-1H-indazole-5-carboxylic acid methyl ester)
- 30335-67-2(5-Bromo-2-nitrobenzofuran)
- 1261440-45-2(3-(3'-(Difluoromethoxy)-2'-iodophenyl)propionaldehyde)
- 1207017-76-2(3-{2-4-(dimethylamino)phenylethyl}-1-(4-fluorophenyl)methylurea)
- 1341736-93-3(4-bromo-2-(trifluoromethyl)phenyl(cyclopropyl)methanone)
- 1805729-32-1(Ethyl 3-(2-bromo-3-(carboxymethyl)phenyl)propanoate)
- 125827-48-7(Ethyl (5Z,8Z,11Z,14Z,17E)-Icosa-5,8,11,14,17-pentaenoate)
- 1804105-08-5(5-(3-Bromopropyl)-2-(chloromethyl)mandelic acid)
- 2171662-56-7(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(5-methylthiophen-3-yl)carbamoylpropanoic acid)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
